molecular formula C10H7BrN2O2 B3282902 6-Bromo-8-methyl-5-nitroquinoline CAS No. 75908-52-0

6-Bromo-8-methyl-5-nitroquinoline

Cat. No.: B3282902
CAS No.: 75908-52-0
M. Wt: 267.08 g/mol
InChI Key: RTKCJLKFPUBREK-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methyl-5-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Nitration: The nitration of 8-methylquinoline to introduce the nitro group at the 5-position.

    Bromination: The bromination of the nitrated product to introduce the bromine atom at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methyl-5-nitroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: 6-Bromo-8-methyl-5-aminoquinoline.

    Oxidation: 6-Bromo-8-carboxy-5-nitroquinoline.

Scientific Research Applications

6-Bromo-8-methyl-5-nitroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-methyl-5-nitroquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-8-methylquinoline: Lacks the nitro group, resulting in different reactivity and applications.

    8-Methyl-5-nitroquinoline:

    6-Bromo-5-nitroquinoline: Lacks the methyl group, leading to variations in its physical and chemical properties.

Uniqueness

6-Bromo-8-methyl-5-nitroquinoline is unique due to the combination of bromine, methyl, and nitro groups on the quinoline ring. This unique substitution pattern enhances its reactivity and broadens its range of applications in various fields of research and industry .

Properties

IUPAC Name

6-bromo-8-methyl-5-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c1-6-5-8(11)10(13(14)15)7-3-2-4-12-9(6)7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKCJLKFPUBREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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